molecular formula C17H22N2O4S2 B3982903 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(2-thienyl)acetamide

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(2-thienyl)acetamide

Cat. No. B3982903
M. Wt: 382.5 g/mol
InChI Key: QVIKTBCAHCWJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(2-thienyl)acetamide, commonly known as DETA/NO, is a nitric oxide donor compound that has been widely used in scientific research. DETA/NO is a potent vasodilator and has been shown to have various biochemical and physiological effects.

Mechanism of Action

DETA/NO releases nitric oxide upon decomposition, which activates the soluble guanylate cyclase enzyme and increases the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G, which leads to the relaxation of smooth muscle cells and vasodilation. DETA/NO also has anti-inflammatory effects and has been shown to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
DETA/NO has various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, inhibition of leukocyte adhesion, and inhibition of smooth muscle cell proliferation. DETA/NO has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

DETA/NO is a potent and reliable nitric oxide donor that can be used in a variety of experimental settings. However, DETA/NO has a short half-life and can decompose quickly, which can make it difficult to control the concentration of nitric oxide released. DETA/NO can also be toxic at high concentrations and should be used with caution.

Future Directions

There are several future directions for the use of DETA/NO in scientific research. One area of interest is the role of nitric oxide in cancer, and DETA/NO has been shown to have anti-tumor effects in animal models. Another area of interest is the use of DETA/NO in the treatment of neurodegenerative diseases, such as Alzheimer's disease. DETA/NO has also been investigated as a potential therapy for erectile dysfunction. Further research is needed to fully understand the potential applications of DETA/NO in these areas.
Conclusion
In conclusion, DETA/NO is a potent nitric oxide donor that has been widely used in scientific research. DETA/NO has various biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and neuroprotective effects. DETA/NO has advantages and limitations for use in lab experiments, and there are several future directions for the use of DETA/NO in scientific research.

Scientific Research Applications

DETA/NO has been widely used in scientific research as a nitric oxide donor. Nitric oxide is an important signaling molecule in the body that plays a role in various physiological processes, including vasodilation, neurotransmission, and immune response. DETA/NO has been used to study the effects of nitric oxide on these processes and to investigate the role of nitric oxide in disease states.

properties

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2/c1-4-19(5-2)25(21,22)14-8-9-16(23-3)15(12-14)18-17(20)11-13-7-6-10-24-13/h6-10,12H,4-5,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIKTBCAHCWJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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